molecular formula C7H3BrLiN3O2 B2446304 Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2229325-70-4

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2446304
CAS No.: 2229325-70-4
M. Wt: 247.96
InChI Key: FDNCOTDYRFZECR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of triazolopyridine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the triazole ring.

Scientific Research Applications

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active sites on target proteins . This inhibition can lead to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other similar compounds may not undergo. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

lithium;8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNCOTDYRFZECR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrLiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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